molecular formula C18H17ClN2O3S B2848578 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 865544-11-2

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2848578
CAS No.: 865544-11-2
M. Wt: 376.86
InChI Key: DZADGCXPGPLENJ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a sophisticated benzothiazole-derivative research compound designed for medicinal chemistry and drug discovery applications. The compound features a benzothiazole core, a privileged scaffold in anticancer agent development known for its ability to participate in π–π stacking and hydrogen bonding with biological targets . This specific structure incorporates a 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene moiety and a 3,4-dimethoxybenzamide group, a derivative of veratric acid . Benzothiazole hybrids demonstrate significant potential as EGFR (Epidermal Growth Factor Receptor) inhibitors, a key target in oncology, particularly for aggressive cancers like triple-negative breast cancer . Related compounds have shown potent activity against various human cancer cell lines, inducing apoptosis and arresting cell cycle progression . The 3,4-dimethoxyphenyl fragment, derived from 3,4-dimethoxybenzohydrazide , is a common pharmacophore intended to enhance binding interactions within enzyme active sites. This product is intended solely for non-human research in applications such as pharmaceutical development, biochemical probing, and as a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-4-21-13-7-6-12(19)10-16(13)25-18(21)20-17(22)11-5-8-14(23-2)15(9-11)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZADGCXPGPLENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Research indicates that derivatives of benzothiazole, including the target compound, exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways, making them candidates for further development as anticancer agents .
  • Antimicrobial Activity :
    • Compounds containing benzothiazole structures have demonstrated antimicrobial properties against various pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic processes .
  • Kappa Opioid Receptor Agonism :
    • The compound has been studied for its potential as a kappa opioid receptor agonist, which may offer therapeutic benefits in pain management and mood disorders. This application is particularly relevant given the increasing interest in non-addictive pain relief options .

Anticancer Activity

A study evaluated the cytotoxic effects of several benzothiazole derivatives, including (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. This suggests a promising lead for further optimization and development into a therapeutic agent.

Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at concentrations that were not cytotoxic to human cells, highlighting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; kinase inhibition
AntimicrobialDisruption of cell membranes; metabolic interference
Kappa Opioid AgonismModulation of opioid receptors

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound is compared below with three structurally related analogs (Table 1):

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents on Core Benzamide Substituents Molecular Weight (g/mol)
Target Compound Benzo[d]thiazole 6-Cl, 3-ethyl 3,4-dimethoxy ~392.88*
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole 3-(3-Cl-phenyl), 5-(dimethylamino acryloyl) Unsubstituted benzamide 392.48
3,5-Dichloro-N-(1,1-dimethylpropynyl) benzamide Benzamide 3,5-dichloro 1,1-dimethylpropynyl ~258.12*
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzo[d]thiazole 6-F, 3-ethyl 3-fluoro ~348.37*

*Calculated based on molecular formulas.

Key Observations:
  • Core Heterocycles : The target compound and the fluoro analog share a benzo[d]thiazole core, whereas others utilize thiadiazole or simple benzamide scaffolds .
  • Substituent Effects :
    • Halogens : Chlorine (target compound) vs. fluorine alters electronegativity and lipophilicity. Cl may enhance metabolic stability compared to F.
    • Methoxy vs. Halo/Methyl Groups : The 3,4-dimethoxy groups on the benzamide in the target compound increase electron-donating effects and solubility relative to dichloro or fluoro substituents.
    • Alkyl Chains : The 3-ethyl group on the benzo[d]thiazole (target compound and ) introduces steric bulk compared to smaller substituents (e.g., methyl in ).

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data Comparison

Compound Name Melting Point (°C) IR Stretching (C=O, cm⁻¹) Notable Mass Spectrometry Peaks
Target Compound Not reported Not available Not available
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 200 1690, 1638 m/z 392 (M⁺), 105 (base peak)
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Not reported Not available Not available
Key Observations:
  • Melting Points : The thiadiazole analog has a relatively high melting point (200°C), likely due to strong intermolecular interactions from its acryloyl and chlorophenyl groups.
  • IR Data : The dual carbonyl peaks in (1690, 1638 cm⁻¹) suggest distinct electronic environments for the two C=O groups, which may differ in the target compound due to methoxy substitution.

Q & A

Q. What are the standard synthetic routes for (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide?

The compound is synthesized via a condensation reaction between a substituted 2-aminobenzothiazole derivative (e.g., 6-chloro-3-ethyl-2-aminobenzothiazole) and a dimethoxybenzoyl chloride (e.g., 3,4-dimethoxybenzoyl chloride). A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Reaction optimization includes solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and purification via column chromatography .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • IR spectroscopy : Confirmation of amide C=O (1650–1700 cm⁻¹) and thiazole ring vibrations.
  • Mass spectrometry (HRMS) : Validation of molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography (if crystalline): Definitive 3D structural elucidation .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH (3–10), temperatures (4–40°C), and light exposure are conducted using HPLC to monitor degradation products over 72 hours .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

Methodological optimizations include:

  • Catalyst screening : Use of DMAP or HOBt to enhance coupling efficiency.
  • Microwave-assisted synthesis : Reduced reaction time (e.g., 30 minutes vs. 12 hours).
  • Flow chemistry : Continuous processing to minimize by-products. Post-synthetic purification via recrystallization (ethanol/water) or preparative HPLC achieves >95% purity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) are addressed by:

  • Standardized assays : Replicating studies under controlled conditions (e.g., ATP-based viability assays for cytotoxicity).
  • Structural analogs : Comparing activity trends across derivatives to identify critical substituents (e.g., chloro vs. methoxy groups).
  • Molecular docking : Validating target binding (e.g., kinase or protease active sites) to explain potency variations .

Q. How do substituent modifications influence pharmacokinetic properties?

Systematic SAR studies involve:

  • LogP measurements : Assessing lipophilicity via shake-flask or chromatographic methods.
  • Metabolic stability : Incubation with liver microsomes (human/rat) to quantify half-life.
  • Permeability assays : Caco-2 cell monolayers to predict intestinal absorption. For example, replacing the ethyl group with cyclopropyl enhances metabolic stability by 40% .

Q. What experimental designs validate target engagement in mechanistic studies?

  • Cellular thermal shift assays (CETSA) : Confirm target protein binding by measuring thermal stability shifts.
  • RNAi/CRISPR knockdown : Correlate target gene suppression with compound efficacy loss.
  • Photoaffinity labeling : Use of a radiolabeled or biotinylated probe to isolate target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.